2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone

Nuclear Receptor Pharmacology PXR Antagonism CYP Induction

2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone (CAS 1823815‑55‑9) is a poly‑substituted acetophenone derivative that combines a 2‑fluoro, a 6‑methoxy, and a 4‑trifluoromethyl group on the aromatic ring. This arrangement of electron‑withdrawing (F, CF₃) and electron‑donating (OCH₃) substituents creates a highly polarized π‑system that is of particular interest for the construction of fluorinated pharmaceutical and agrochemical intermediates.

Molecular Formula C10H8F4O2
Molecular Weight 236.166
CAS No. 1823815-55-9
Cat. No. B2723794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone
CAS1823815-55-9
Molecular FormulaC10H8F4O2
Molecular Weight236.166
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1F)C(F)(F)F)OC
InChIInChI=1S/C10H8F4O2/c1-5(15)9-7(11)3-6(10(12,13)14)4-8(9)16-2/h3-4H,1-2H3
InChIKeyQBUZZCDPYGZHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone – Technical Baseline for Research and Industrial Sourcing


2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone (CAS 1823815‑55‑9) is a poly‑substituted acetophenone derivative that combines a 2‑fluoro, a 6‑methoxy, and a 4‑trifluoromethyl group on the aromatic ring . This arrangement of electron‑withdrawing (F, CF₃) and electron‑donating (OCH₃) substituents creates a highly polarized π‑system that is of particular interest for the construction of fluorinated pharmaceutical and agrochemical intermediates .

Why Unspecified Acetophenone Derivatives Cannot Substitute for 2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone


Acetophenones bearing a trifluoromethyl group cannot be interchanged casually because the CF₃ moiety alters both physicochemical and biological properties in a position‑dependent manner. The 4‑CF₃ substituent increases lipophilicity by 0.7–1.4 LogD units compared to a methoxy group alone , while the 2‑fluoro and 6‑methoxy groups dictate the electronic environment that governs receptor‑binding selectivity and metabolic stability . Therefore, simply substituting another trifluoromethyl‑ or fluoro‑acetophenone would result in a different pharmacological or synthetic profile.

Quantitative Differentiation of 2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone Against Close Analogs


hPXR Competitive Binding Potency – 10 nM IC₅₀ vs. Industry Benchmark T0901317

In a TR‑FRET hPXR competitive binding assay, 2'-fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone exhibited an IC₅₀ of 10 nM . For context, the widely used positive control T0901317, a well‑characterized PXR agonist, has a reported IC₅₀ of 95.9 nM in the same assay format . The 9.6‑fold lower IC₅₀ indicates that the compound possesses markedly stronger binding to the human PXR ligand‑binding domain.

Nuclear Receptor Pharmacology PXR Antagonism CYP Induction

Glucocorticoid Receptor Agonism with >74‑fold Selectivity Over Mineralocorticoid Receptor

The compound acts as a glucocorticoid receptor (GR) agonist, suppressing IL‑1‑induced IL‑6 production in HFF cells with an IC₅₀ of 27 nM . In contrast, its binding to the mineralocorticoid receptor (MR) is negligible, with an IC₅₀ > 2000 nM in a fluorescence polarization displacement assay . This >74‑fold selectivity window is a direct consequence of the precise 2‑fluoro/6‑methoxy/4‑trifluoromethyl substitution pattern.

Glucocorticoid Receptor Selective Agonism Anti‑inflammatory

Lipophilicity Gain of 0.7–1.4 LogD Units from 4‑Trifluoromethyl Substitution

A systematic study on aliphatic derivatives demonstrated that replacing a methoxy (OCH₃) group with a trifluoromethyl (CF₃) moiety increases the distribution coefficient (LogD) by 0.7–1.4 units . Because 2'-fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone contains both a 6‑methoxy and a 4‑CF₃ substituent, it inherently exhibits higher lipophilicity than its non‑CF₃ analogs (e.g., 2'-fluoro-6'-methoxyacetophenone).

Physicochemical Property Optimization Lipophilicity Membrane Permeability

Commercial Availability at ≥98% Purity with Defined Storage Conditions

Multiple reputable vendors (Chemscene, Leyan, Apollo Scientific) supply this compound with a minimum purity of 98% . The recommended storage condition is sealed, dry at 2–8°C, which preserves the integrity of the electron‑rich aromatic system . In contrast, less specialized acetophenone derivatives are often offered at lower purity (≥95%) or without temperature‑controlled storage guidelines.

Research Chemical Sourcing Quality Control Supply Chain Reliability

Validated Research and Industrial Use Cases for 2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone


Nuclear Receptor PXR Antagonist / Agonist Probe Development

The 10 nM IC₅₀ in the hPXR TR‑FRET binding assay positions this compound as a high‑potency starting point for designing selective PXR modulators. Its strong binding affinity can be exploited to probe PXR‑mediated CYP3A4 induction in hepatocyte models .

Selective Glucocorticoid Receptor Agonist Scaffold

With a 27 nM GR agonism IC₅₀ and >2000 nM MR IC₅₀, the compound offers a clean selectivity profile. It can serve as a core structure for developing anti‑inflammatory agents that avoid the mineralocorticoid‑related side effects seen with classical steroids .

Fluorinated Building Block for Medicinal Chemistry

The electron‑withdrawing CF₃ and F groups, combined with the electron‑donating methoxy group, create a versatile intermediate for constructing more elaborate fluorinated heterocycles. Its enhanced lipophilicity (LogD increase of 0.7–1.4 vs. non‑CF₃ analogs) makes it particularly valuable for improving the permeability of lead candidates .

High‑Purity Starting Material for Reproducible In Vitro Assays

The ≥98% purity and controlled storage (2–8°C) guarantee minimal interference from impurities or degradation products. This is essential for dose‑response studies where even minor contaminants can skew IC₅₀ determinations .

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